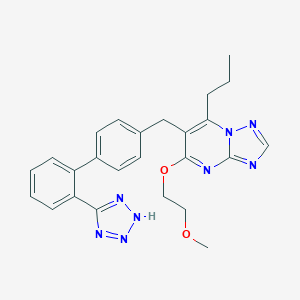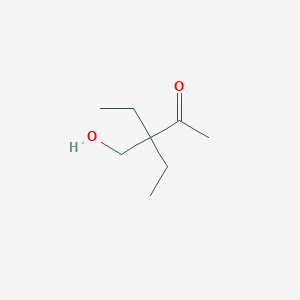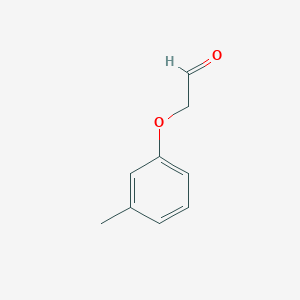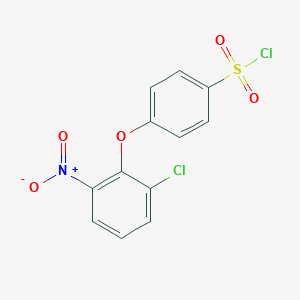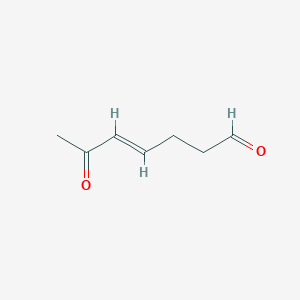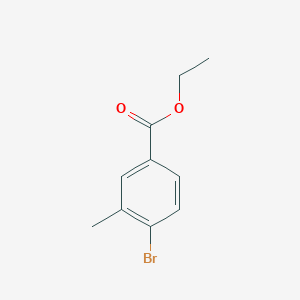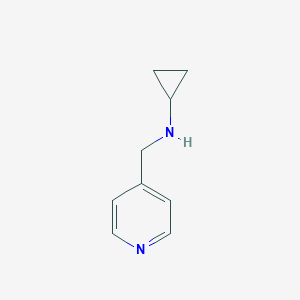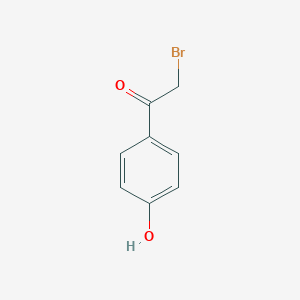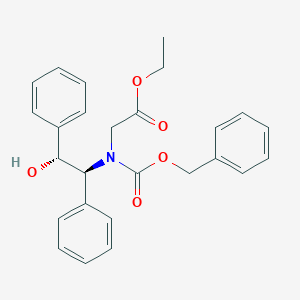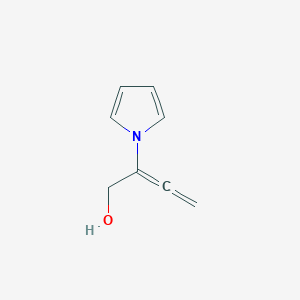
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Ethenylidene-1H-pyrrole-1-ethanol: is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16316 g/mol . It is characterized by the presence of a pyrrole ring, an ethenylidene group, and an ethanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ethenylidene-1H-pyrrole-1-ethanol typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the ethenylidene and ethanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for beta-Ethenylidene-1H-pyrrole-1-ethanol often involve large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Beta-Ethenylidene-1H-pyrrole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce ethyl-substituted derivatives .
科学的研究の応用
Beta-Ethenylidene-1H-pyrrole-1-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
1H-Pyrrole-1-ethanol: Lacks the ethenylidene group, resulting in different chemical properties.
Beta-Ethenylidene-1H-pyrrole: Lacks the ethanol group, affecting its solubility and reactivity.
Uniqueness
Beta-Ethenylidene-1H-pyrrole-1-ethanol is unique due to the presence of both the ethenylidene and ethanol groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry .
特性
CAS番号 |
175352-02-0 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
InChIキー |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
正規SMILES |
C=C=C(CO)N1C=CC=C1 |
同義語 |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


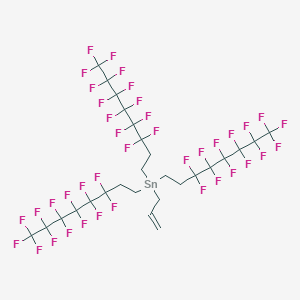
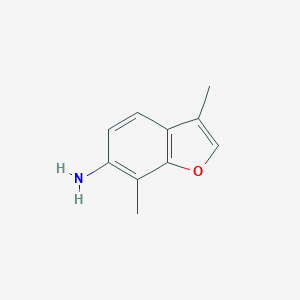
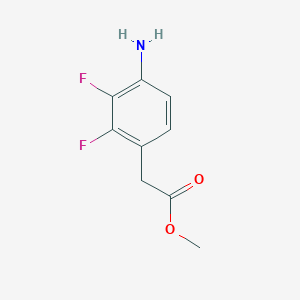
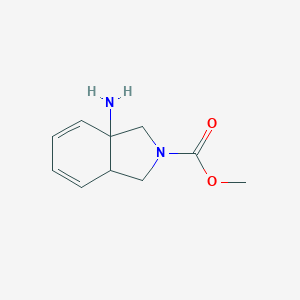
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
